

Calcium Crimson: Application Notes and Protocols for Intracellular Calcium Imaging

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Compound of Interest

Compound Name: *Calcium crimson*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Calcium Crimson™**, a long-wavelength fluorescent indicator for measuring intracellular calcium concentrations. These guidelines are intended to help researchers optimize their experimental conditions for successful and reproducible results.

Introduction to Calcium Crimson

Calcium Crimson is a fluorescent dye used for detecting intracellular calcium (Ca^{2+}). Derived from Texas Red®, it is excitable by visible light and exhibits an increase in fluorescence emission intensity upon binding to Ca^{2+} with minimal wavelength shift.^[1] Its long-wavelength excitation and emission properties (~589 nm and ~609 nm, respectively) make it particularly useful for experiments where autofluorescence from cells or tissues can be problematic.^{[2][3]} ^[4] It is available in a cell-permeant acetoxyethyl (AM) ester form, which allows for passive loading into live cells.^[1]

Properties of Calcium Crimson

The key spectral and chemical properties of **Calcium Crimson** are summarized below. Understanding these properties is crucial for designing experiments and selecting appropriate instrumentation.

Property	Value	Reference
Excitation Maximum (Ca ²⁺ -bound)	~589 nm	[2]
Emission Maximum (Ca ²⁺ -bound)	~609 nm	[2]
Dissociation Constant (Kd) for Ca ²⁺	~185 nM	[5] [6] [7]
Form	Cell-permeant AM ester, water-soluble salt	[1]

Application Notes: Loading Concentration and Incubation Time

The optimal loading concentration and incubation time for **Calcium Crimson™ AM** are highly dependent on the cell type and experimental conditions. The goal is to use the lowest dye concentration that yields a sufficient signal-to-noise ratio to avoid artifacts from overloading, such as calcium buffering and potential cytotoxicity.[\[1\]](#)[\[8\]](#)

General Recommendations:

Parameter	Recommended Range	Notes
Working Concentration	1 μ M to 10 μ M	The exact concentration must be determined empirically for each cell type and experiment. [1]
Incubation Time	20 to 60 minutes	Longer incubation times may be required for some cell types, but can also lead to compartmentalization of the dye. [1] [7]
Incubation Temperature	Room Temperature to 37°C	Loading at lower temperatures (room temperature or below) can sometimes reduce indicator compartmentalization. [1] However, some protocols for specific cell types, like T lymphocytes, suggest 37°C. [9]

Factors Influencing Loading:

- Cell Type: Different cell lines and primary cells have varying esterase activity and membrane permeability, affecting dye loading and de-esterification.
- Temperature: While 37°C is often used, lower temperatures can minimize the sequestration of the dye into organelles. [\[1\]](#)[\[8\]](#)
- Dye Concentration: Higher concentrations can lead to incomplete de-esterification and compartmentalization. [\[7\]](#) It is recommended to start with a low concentration and increase it stepwise if the signal is insufficient. [\[8\]](#)
- Serum: Loading should be performed in serum-free media, as serum contains esterases that can cleave the AM ester extracellularly. [\[10\]](#)

Detailed Experimental Protocols

- Reconstitution: Prepare a stock solution of **Calcium Crimson™ AM** at a concentration of 2 to 5 mM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[\[1\]](#) For example, to make a 2 mM stock solution from a 50 µg vial, the required volume of DMSO will depend on the molecular weight provided on the product label.
- Storage: The DMSO stock solution should be stored desiccated and protected from light at -20°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture exposure.[\[1\]](#)[\[11\]](#)

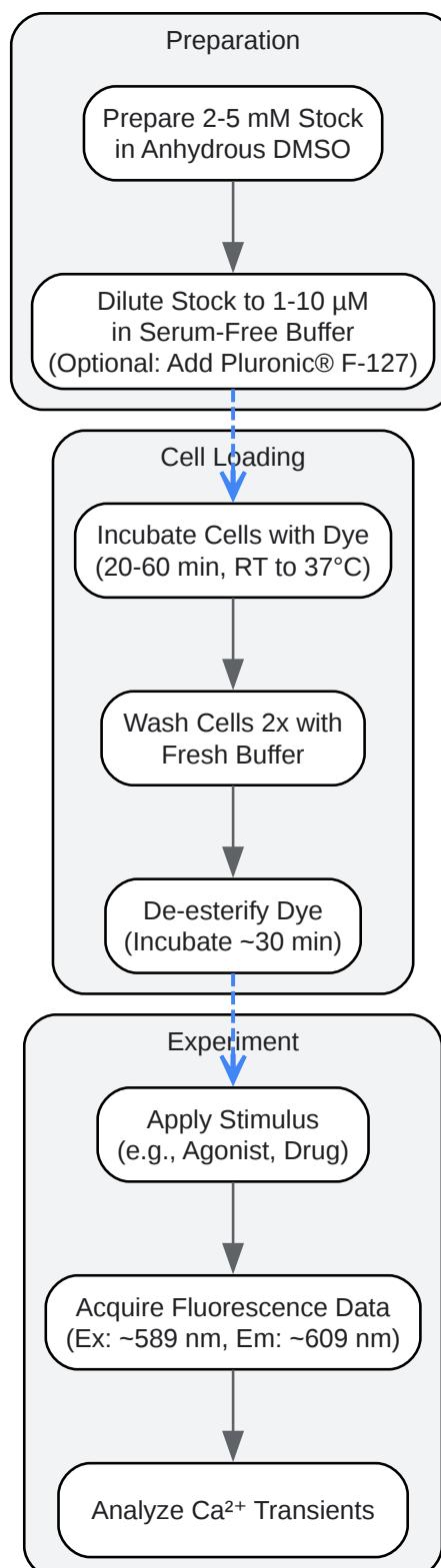
This protocol provides a general guideline for loading adherent or suspension cells.

Optimization is recommended for specific cell types.

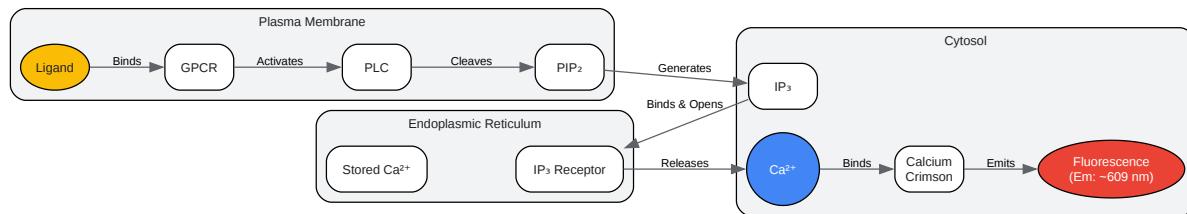
- Prepare Loading Buffer: On the day of the experiment, thaw an aliquot of the **Calcium Crimson™ AM** stock solution. Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µM in a physiological buffer of choice (e.g., Hanks' Balanced Salt Solution - HBSS, Krebs-Henseleit Buffer - KHB). The buffer should be free of serum.[\[1\]](#)[\[10\]](#)
- Optional - Use of Pluronic® F-127: To aid in the dispersion of the lipophilic AM ester in the aqueous loading buffer, the non-ionic detergent Pluronic® F-127 can be used.[\[1\]](#)[\[12\]](#) A common method is to mix the AM ester stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting it into the final loading buffer (final Pluronic® concentration will be ~0.02%).[\[13\]](#)
- Cell Loading:
 - For adherent cells, remove the culture medium and replace it with the loading buffer containing **Calcium Crimson™ AM**.
 - For suspension cells, pellet the cells and resuspend them in the loading buffer.
- Incubation: Incubate the cells for 20-60 minutes at a determined temperature (e.g., room temperature or 37°C), protected from light.[\[1\]](#)
- Washing: After incubation, wash the cells at least twice with fresh, warm physiological buffer to remove any excess, non-loaded dye. This step is important as **Calcium Crimson** is fluorescent prior to ester cleavage.[\[1\]](#)

- De-esterification: Allow the cells to incubate for an additional 30 minutes in fresh buffer to ensure complete cleavage of the AM ester group by intracellular esterases.[\[11\]](#) This traps the active, Ca^{2+} -sensitive form of the dye inside the cells.
- Imaging: The cells are now ready for fluorescence imaging. Use appropriate filters for Texas Red® or similar fluorophores (Excitation: ~589 nm, Emission: ~609 nm).

Visualizations

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Caption: Experimental workflow for intracellular calcium imaging using **Calcium Crimson™** AM.



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